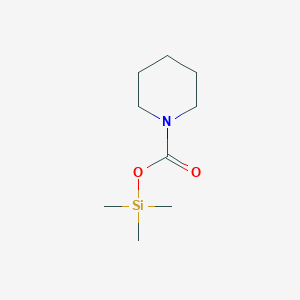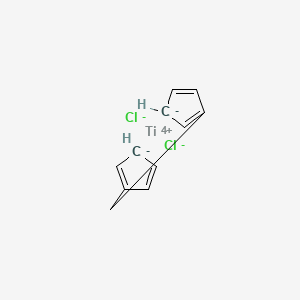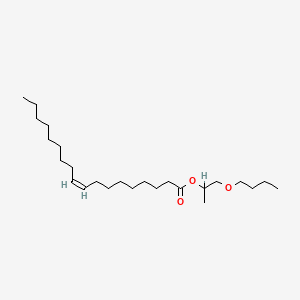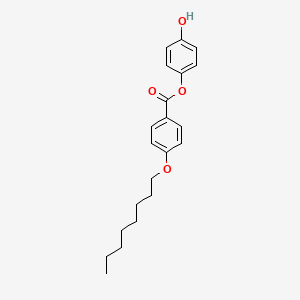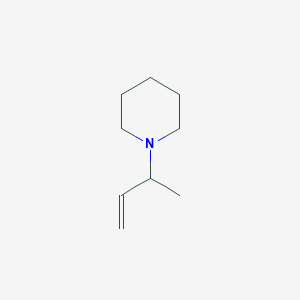
Piperidine, 1-(1-methyl-2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-(1-methyl-2-propenyl)-: is an organic compound with the molecular formula C9H17N . It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a 1-methyl-2-propenyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are significant in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine: One common method for synthesizing piperidine derivatives involves the hydrogenation of pyridine.
Alkylation of Piperidine: Another method involves the alkylation of piperidine with appropriate alkyl halides or alkenes.
Industrial Production Methods: Industrial production of piperidine derivatives often involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: Piperidine derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction of piperidine derivatives can lead to the formation of secondary amines.
Substitution: Piperidine derivatives can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, base catalysts
Major Products:
Oxidation: Piperidine N-oxides
Reduction: Secondary amines
Substitution: Alkylated piperidine derivatives
科学研究应用
Chemistry: Piperidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, piperidine derivatives are used as probes to study enzyme mechanisms and receptor interactions. They are also employed in the design of bioactive molecules .
Medicine: Piperidine derivatives have significant medicinal applications. They are found in various classes of drugs, including analgesics, antipsychotics, and antihistamines. Their ability to interact with biological targets makes them valuable in drug discovery .
Industry: In the industrial sector, piperidine derivatives are used as catalysts, corrosion inhibitors, and in the production of polymers and resins .
作用机制
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, piperidine derivatives can inhibit enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and improving neurological function .
相似化合物的比较
Pyridine: A six-membered heterocyclic compound with a nitrogen atom.
Uniqueness: Piperidine, 1-(1-methyl-2-propenyl)- is unique due to the presence of the 1-methyl-2-propenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it valuable in specific applications .
属性
CAS 编号 |
37857-34-4 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC 名称 |
1-but-3-en-2-ylpiperidine |
InChI |
InChI=1S/C9H17N/c1-3-9(2)10-7-5-4-6-8-10/h3,9H,1,4-8H2,2H3 |
InChI 键 |
AOLMMQXSSNTSQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C)N1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


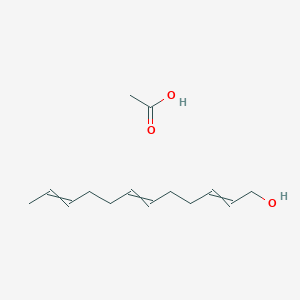
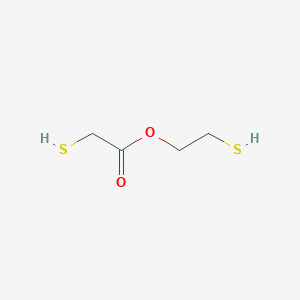

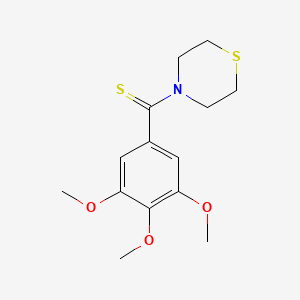

![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
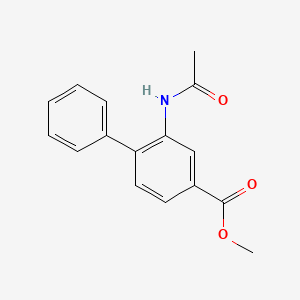
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
